molecular formula C6H2Cl2FI B1403259 2,3-Dichloro-1-fluoro-4-iodobenzene CAS No. 1393843-50-9

2,3-Dichloro-1-fluoro-4-iodobenzene

Cat. No.: B1403259
CAS No.: 1393843-50-9
M. Wt: 290.89 g/mol
InChI Key: UJDONOHHZTVVBM-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-fluoro-4-iodobenzene (CAS: 156150-67-3) is a halogenated aromatic compound featuring chlorine atoms at positions 2 and 3, fluorine at position 1, and iodine at position 4. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as an efficient leaving group . Its molecular formula is C₆H₂Cl₂FI, with a molecular weight of 321.39 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of halogens, which polarize the aromatic ring and activate specific positions for nucleophilic or electrophilic substitution .

Properties

CAS No.

1393843-50-9

Molecular Formula

C6H2Cl2FI

Molecular Weight

290.89 g/mol

IUPAC Name

2,3-dichloro-1-fluoro-4-iodobenzene

InChI

InChI=1S/C6H2Cl2FI/c7-5-3(9)1-2-4(10)6(5)8/h1-2H

InChI Key

UJDONOHHZTVVBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)Cl)Cl)I

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound 156150-67-3 1-F, 2-Cl, 3-Cl, 4-I C₆H₂Cl₂FI 321.39 High reactivity in cross-coupling; iodine enhances leaving group ability .
1-Chloro-2-fluoro-4-iodobenzene Not Provided 1-Cl, 2-F, 4-I C₆H₃ClFI 274.44 Less steric hindrance; lower molecular weight may improve solubility .
1,3-Dichloro-2-fluoro-5-iodobenzene 133307-08-1 1-Cl, 2-F, 3-Cl, 5-I C₆H₂Cl₂FI 321.39 Meta-substituted iodine may reduce electronic activation of the para position .
1-Ethoxy-2,3-difluoro-4-iodobenzene 144292-42-2 1-OCH₂CH₃, 2-F, 3-F, 4-I C₈H₇F₂IO 308.05 Ethoxy group increases polarity and potential solubility in polar solvents .
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene 2383732-72-5 1-I, 2-Br, 3-OCHF₂, 4-F C₇H₃BrF₃IO 405.91 Bromine and difluoromethoxy groups introduce steric bulk and alter reactivity .

Physical Properties

  • Melting Points : Halogen density correlates with higher melting points. The target compound (two Cl, one F, one I) likely has a higher melting point than 1-Chloro-2-fluoro-4-iodobenzene (one Cl, one F, one I) but lower than 1,2,4,5-Tetrafluoro-3,6-diiodobenzene (four F, two I) due to symmetrical packing in the latter .
  • Solubility: The ethoxy group in 1-Ethoxy-2,3-difluoro-4-iodobenzene enhances solubility in ethanol and acetone compared to the nonpolar target compound .

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